molecular formula C22H22Cl3N5O3S B2912047 4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide CAS No. 389074-01-5

4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide

Cat. No.: B2912047
CAS No.: 389074-01-5
M. Wt: 542.86
InChI Key: VZHQCMZIPMCDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide is a complex organic compound with a molecular formula of C18H19Cl3N2O. It is known for its unique chemical structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)aniline under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}amino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl3N5O3S/c1-13-4-6-16(7-5-13)19(31)29-20(22(23,24)25)28-17-8-10-18(11-9-17)34(32,33)30-21-26-14(2)12-15(3)27-21/h4-12,20,28H,1-3H3,(H,29,31)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHQCMZIPMCDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.